molecular formula C34H62O3Si2 B174569 (S)-2-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)propan-1-ol CAS No. 128387-35-9

(S)-2-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)propan-1-ol

Cat. No. B174569
M. Wt: 575 g/mol
InChI Key: WBUHPAHBCMHESO-NZAAPPJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)propan-1-ol is a useful research compound. Its molecular formula is C34H62O3Si2 and its molecular weight is 575 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Overview

Ethylene and propylene were polymerized using siloxy-substituted bis(indenyl) ansa-metallocenes, including rac-[ethylenebis(2-(tert-butyldimethylsiloxy)indenyl)]zirconium dichloride. These complexes showed high polymerization activities, particularly for α-olefins. The synthesis and characterization of these complexes are described, highlighting their potential in polymerization processes (Leino et al., 1997).

Synthesis of 1alpha,25-dihydroxyvitamin D3 Analogues

Overview

A new method for synthesizing 1alpha,25-dihydroxyvitamin D3 and its analogues was developed. This involved preparing the A-ring part starting from epichlorohydrin and coupling it with the C,D-ring part via Suzuki-Miyaura reaction. This method highlights the application of complex molecular structures in synthesizing vitamin D analogues (Hanazawa et al., 2003).

Non-Iterative Asymmetric Synthesis of C15 Polyketide Spiroketals

Overview

The synthesis of spiroketals derived from 2,2'-methylenebis[furan] was accomplished with high stereo- and enantioselectivity. These compounds were evaluated for cytotoxicity against various cancer cell lines, illustrating the application in developing potential cancer therapies (Meilert et al., 2004).

Stereoselectivity in Claisen Rearrangements

Overview

The study focused on Claisen rearrangements of E and Z isomers of specific allyl alcohols derived from 4,6-O-ethylidene-D-glucose. This research contributes to the understanding of stereochemical outcomes in organic reactions, important in the development of pharmaceuticals and complex organic molecules (Tadano et al., 1990).

properties

IUPAC Name

(2S)-2-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H62O3Si2/c1-24(23-35)29-18-19-30-26(15-14-20-34(29,30)9)16-17-27-21-28(36-38(10,11)32(3,4)5)22-31(25(27)2)37-39(12,13)33(6,7)8/h16-17,24,28-31,35H,2,14-15,18-23H2,1,3-13H3/b26-16+,27-17+/t24-,28-,29-,30+,31+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUHPAHBCMHESO-NZAAPPJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H62O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)propan-1-ol

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